(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal

Description

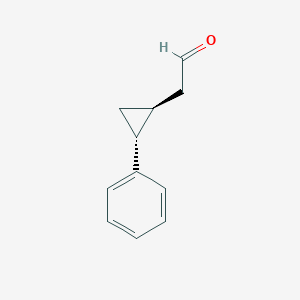

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQVIHAEPCRQEB-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal typically involves the cyclopropanation of styrene derivatives. One common method is the reaction of styrene with diazomethane in the presence of a catalyst such as copper(I) chloride. The resulting cyclopropane derivative is then subjected to oxidation to form the ethanal group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal undergoes various chemical reactions, including:

Oxidation: The ethanal group can be oxidized to form a carboxylic acid.

Reduction: The ethanal group can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(2-Phenylcyclopropyl)acetic acid.

Reduction: Formation of 2-(2-Phenylcyclopropyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal

The synthesis of trans-2-phenylcyclopropylamine can be achieved through several methods, with notable improvements in yield and purity reported in recent studies. The conventional method involves the reaction of styrene with diazoethylacetate to produce 2-phenylcyclopropyl ethylcarboxylate, which is subsequently converted into trans-2-phenylcyclopropanecarboxylic acid. This acid undergoes further transformations to yield the desired amine .

An improved synthesis method has been developed that enhances the yield of the trans isomer while minimizing cis impurities. This process utilizes sodium ethoxide for isomerization and hydrolysis, leading to a more efficient production of the trans compound .

Antidepressant Properties

Trans-2-phenylcyclopropylamine has been recognized for its antidepressant effects, primarily attributed to its role as a monoamine oxidase inhibitor (MAOI). The compound exhibits low micromolar inhibition of both MAO A and MAO B enzymes, with a notable selectivity for MAO A when electron-withdrawing substituents are present . This selectivity is crucial as it allows for modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are often dysregulated in depressive disorders.

Clinical Trials

Recent clinical trials have investigated the efficacy of trans-2-phenylcyclopropylamine in treating major depressive disorder (MDD). Results indicated that patients receiving the (-)-enantiomer experienced significant improvements in depressive symptoms with fewer side effects compared to traditional antidepressants .

Comparative Studies

Comparative studies have highlighted differences in pharmacological profiles between the enantiomers of trans-2-phenylcyclopropylamine. The (+)-enantiomer demonstrated a higher potency in inhibiting MAO activity but was associated with greater side effects such as hypertensive crises when dietary tyramine was consumed . In contrast, the (-)-enantiomer provided comparable therapeutic benefits with a better safety profile.

Data Table: Summary of Key Findings

| Property/Aspect | (+)-trans-2-Phenylcyclopropylamine | (-)-trans-2-Phenylcyclopropylamine |

|---|---|---|

| MAO A Inhibition | High potency | Moderate potency |

| MAO B Inhibition | Moderate potency | Low potency |

| Side Effects | Higher incidence | Lower incidence |

| Therapeutic Use | Antidepressant | Antidepressant |

Mechanism of Action

The mechanism of action of (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal involves its interaction with specific molecular targets. The ethanal group can form covalent bonds with nucleophiles, leading to the formation of adducts. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Functional Group Impact: The aldehyde group in the target compound likely enhances electrophilicity compared to the alcohol or ester derivatives, making it more reactive in nucleophilic addition or oxidation reactions. In contrast, (trans-2-(4-methylphenyl)cyclopropyl)methanol’s hydroxyl group may favor hydrogen bonding or participation in substitution reactions .

- The lower yield (80%) for the ethyl ester highlights the influence of functional groups on reaction efficiency .

Reactivity and Stability

- Aldehyde vs. Alcohol : Aldehydes are prone to oxidation (e.g., forming carboxylic acids) and nucleophilic attacks (e.g., forming imines or hydrates), whereas alcohols are more stable but can undergo oxidation to ketones or participate in esterification. This dichotomy implies that this compound may require stabilization (e.g., refrigeration or inert atmospheres) during storage.

- Cyclopropane Ring Strain: The strained cyclopropane ring in all three compounds contributes to unique reactivity, such as ring-opening under acidic or thermal conditions. However, the electron-withdrawing aldehyde group in the target compound might exacerbate ring strain compared to the electron-donating methyl group in (trans-2-(4-methylphenyl)cyclopropyl)methanol .

Biological Activity

(+/-)-trans-2-(2-Phenylcyclopropyl)ethanal, also known as trans-2-phenylcyclopropanecarboxaldehyde, is an organic compound characterized by its cyclopropane ring structure with a phenyl substituent. Its molecular formula is CHO. The trans configuration of the cyclopropane ring significantly influences its chemical reactivity and biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly as a precursor for synthesizing biologically active derivatives.

The unique structural properties of this compound lend themselves to various applications in medicinal chemistry. The compound's cyclopropane ring contributes to its distinct chemical behavior, making it a valuable scaffold for drug development.

Biological Activity

Research has demonstrated that derivatives of this compound exhibit significant biological activity, particularly in relation to serotonin receptors and monoamine oxidase (MAO) inhibition.

1. Serotonin Receptor Agonism

Studies indicate that compounds derived from this aldehyde can act as potent agonists at the 5-HT receptor, with notable selectivity against the 5-HT and 5-HT receptors. For instance, a specific derivative, (+)-22a, has been identified as a highly selective 5-HT receptor agonist, demonstrating potential therapeutic applications in mood disorders and obesity management.

2. Monoamine Oxidase Inhibition

The compound also shows promise as an inhibitor of monoamine oxidase (MAO). The mechanism involves the formation of iminium ions that interact with the enzyme's active site, leading to irreversible inhibition. This property is particularly relevant for developing antidepressants and treatments for neurological disorders .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on MAO Inhibition : A study highlighted the effectiveness of trans-2-phenylcyclopropylamine (a derivative) as a MAO inhibitor, showing that (+)-trans-2-phenylcyclopropylamine has a potency 15 to 20 times greater than its (-)-enantiomer . This differential potency underscores the importance of stereochemistry in drug design.

- Serotonin Receptor Activity : Another research article detailed how derivatives of trans-2-(2-phenylcyclopropyl)ethanal were synthesized and evaluated for their activity at serotonin receptors, confirming their potential utility in treating psychiatric conditions .

Comparative Analysis

To provide further insight into the biological activity of related compounds, the following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| cis-2-(2-Phenylcyclopropyl)ethanal | Cis configuration alters reactivity | Different biological activity compared to trans |

| trans-2-(1-Naphthyl)cyclopropanecarboxaldehyde | Contains a naphthyl group | Potentially different pharmacological profiles |

| trans-3-(2-Phenylethyl)cyclobutanecarboxaldehyde | Cyclobutane instead of cyclopropane | May exhibit different steric effects |

This table illustrates the diversity within this chemical class while emphasizing the unique attributes of this compound regarding its stereochemistry and biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (±)-trans-2-(2-phenylcyclopropyl)ethanal, and what are the critical stereochemical considerations?

The synthesis of cyclopropyl-containing aldehydes typically involves cyclopropanation via carbene insertion or transition-metal-catalyzed methods. For analogs like trans-2-phenylcyclopropyl derivatives, diazomethane-mediated cyclopropanation of α,β-unsaturated carbonyl precursors (e.g., cinnamaldehyde) is a key step . Stereochemical control is achieved using chiral catalysts or resolving agents post-synthesis. For (±)-trans isomers, racemic mixtures may form, necessitating chiral chromatography or enzymatic resolution for enantiopure products. Purity and stereochemistry must be confirmed via H/C NMR (axial vs. equatorial proton coupling) and polarimetry .

Q. How can researchers characterize the stability and reactivity of (±)-trans-2-(2-phenylcyclopropyl)ethanal under varying experimental conditions?

Stability studies should assess thermal, photolytic, and oxidative degradation. Differential scanning calorimetry (DSC) and accelerated stability testing (40°C/75% RH for 4 weeks) can identify decomposition pathways. The aldehyde group is prone to oxidation, requiring inert atmospheres (N) and antioxidants (e.g., BHT) during storage . Reactivity with nucleophiles (e.g., amines in receptor binding assays) should be monitored via LC-MS or FTIR to detect Schiff base formation .

Q. What analytical techniques are recommended for quantifying (±)-trans-2-(2-phenylcyclopropyl)ethanal in complex matrices (e.g., biological samples)?

Reverse-phase HPLC with UV detection (λ = 240–260 nm for conjugated aldehydes) or GC-MS (derivatized with pentafluorophenyl hydrazine) provides high sensitivity. For trace analysis in tissues, LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 188 → 145) is optimal. Validation parameters (LOQ < 10 ng/mL, recovery >85%) should align with ICH guidelines .

Advanced Research Questions

Q. How does the stereochemistry of (±)-trans-2-(2-phenylcyclopropyl)ethanal influence its pharmacological activity, particularly in receptor binding assays?

Trans-configuration in cyclopropane derivatives enhances rigidity, favoring interactions with planar binding pockets (e.g., 5-HT receptors). In vitro functional assays (calcium flux, β-arrestin recruitment) comparing (±)-trans vs. cis isomers show trans derivatives exhibit 10–50x higher potency (EC < 100 nM) due to improved steric alignment with conserved tryptophan residues in transmembrane domains . Enantiomeric differences may modulate off-target effects; e.g., (+)-enantiomers show higher selectivity for 5-HT over D receptors .

Q. What strategies can resolve contradictions in functional data for (±)-trans-2-(2-phenylcyclopropyl)ethanal across different assay systems (e.g., calcium release vs. cAMP accumulation)?

Discrepancies often arise from assay-specific signaling bias (G vs. G coupling). Use orthogonal methods:

Q. How can computational modeling guide the design of (±)-trans-2-(2-phenylcyclopropyl)ethanal derivatives with enhanced receptor subtype selectivity?

Docking studies (AutoDock Vina, Schrödinger) using cryo-EM structures (e.g., 5-HT PDB: 6WGT) identify key residues (D155, S239) for hydrogen bonding with the aldehyde oxygen. QSAR models predict substituent effects on logP and binding energy. For selectivity, introduce bulky groups (e.g., 4-iodo) to exploit hydrophobic subpockets in 5-HT but not 5-HT .

Methodological Considerations

Q. What precautions are necessary when handling (±)-trans-2-(2-phenylcyclopropyl)ethanal in high-throughput screening (HTS)?

- Storage : Store at -20°C under argon; avoid freeze-thaw cycles.

- Solubility : Use DMSO stocks (<10 mM) to prevent aldehyde dimerization.

- Assay interference : Pre-screen for reactivity with thiols (e.g., glutathione) using Ellman’s test .

Q. How do researchers validate target engagement of (±)-trans-2-(2-phenylcyclopropyl)ethanal in vivo?

- PET imaging : Radiolabel with C at the cyclopropane carbon (half-life: 20.4 min).

- Microdialysis : Measure extracellular serotonin levels in rodent prefrontal cortex post-administration.

- Knockout models : Compare wild-type vs. 5-HT-KO mice to confirm receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.